molecular formula C6H11NO B3048217 2-Isocyanato-2-methylbutane CAS No. 1612-71-1

2-Isocyanato-2-methylbutane

Cat. No.: B3048217
CAS No.: 1612-71-1
M. Wt: 113.16 g/mol
InChI Key: XTCXPTOMXXOPLA-UHFFFAOYSA-N
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Description

2-Isocyanato-2-methylbutane is an organic compound with the molecular formula C₆H₁₁NO. It is a colorless liquid that is primarily used in the synthesis of various polymers and other chemical compounds. The compound is known for its reactivity due to the presence of the isocyanate group, which makes it a valuable intermediate in chemical manufacturing .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Isocyanato-2-methylbutane can be synthesized through several methods. One common approach involves the reaction of 2-methyl-2-butanol with phosgene in the presence of a base. The reaction proceeds as follows: [ \text{C}6\text{H}{12}\text{O} + \text{COCl}_2 \rightarrow \text{C}6\text{H}{11}\text{NO} + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of phosgene-free methods due to the hazardous nature of phosgene. Alternative methods include the use of urea derivatives or carbonylation reactions .

Chemical Reactions Analysis

Types of Reactions: 2-Isocyanato-2-methylbutane undergoes various chemical reactions, including:

    Addition Reactions: The isocyanate group readily reacts with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

    Substitution Reactions: The compound can participate in substitution reactions where the isocyanate group is replaced by other functional groups.

Common Reagents and Conditions:

    Amines: React with this compound to form ureas.

    Alcohols: React to form carbamates.

    Catalysts: Often, catalysts such as tertiary amines or metal salts are used to facilitate these reactions.

Major Products:

Scientific Research Applications

2-Isocyanato-2-methylbutane has a wide range of applications in scientific research:

    Polymer Synthesis: Used as a monomer in the production of polyurethanes and other polymers.

    Organic Chemistry: Serves as an intermediate in the synthesis of various organic compounds.

    Material Science: Utilized in the development of advanced materials with specific properties.

    Industrial Applications: Employed in the manufacture of coatings, adhesives, and sealants.

Mechanism of Action

The reactivity of 2-isocyanato-2-methylbutane is primarily due to the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of ureas and carbamates. The mechanism involves the nucleophilic attack on the carbon atom of the isocyanate group, followed by the formation of a stable product .

Comparison with Similar Compounds

    2-Methyl-2-butanol: A precursor in the synthesis of 2-isocyanato-2-methylbutane.

Uniqueness: this compound is unique due to its isocyanate group, which imparts high reactivity and makes it a valuable intermediate in various chemical processes. Its ability to form stable products with nucleophiles distinguishes it from other similar compounds .

Properties

IUPAC Name

2-isocyanato-2-methylbutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-4-6(2,3)7-5-8/h4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTCXPTOMXXOPLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90564202
Record name 2-Isocyanato-2-methylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90564202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1612-71-1
Record name Butane, 2-isocyanato-2-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1612-71-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Isocyanato-2-methylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90564202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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